N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
CAS No.: 918136-36-4
Cat. No.: VC16929475
Molecular Formula: C13H17F2N3O
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918136-36-4 |
|---|---|
| Molecular Formula | C13H17F2N3O |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |
| Standard InChI | InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | BAIVHEOOAVZQBY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine reflects its core quinazoline scaffold substituted with ethoxy (C₂H₅O), methyl (CH₃), and difluoroethyl (C₂H₃F₂) groups. Its molecular formula is C₁₄H₁₈F₂N₃O, with a calculated molecular weight of 294.31 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine |
| Molecular Formula | C₁₄H₁₈F₂N₃O |
| Molecular Weight | 294.31 g/mol |
| SMILES | COc1cccc2n(c(nc2c1)NCC(F)F)C |
| Topological Polar SA | 64.8 Ų (estimated) |
Synthesis and Structural Elucidation
Proposed Synthetic Pathways
While no direct synthesis protocols exist for this compound, analogous quinazoline derivatives suggest a multi-step approach:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
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Ethoxy Substitution: Nucleophilic aromatic substitution at the 8-position using ethyl bromide in the presence of a base.
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Difluoroethylamine Attachment: Coupling of 2,2-difluoroethylamine via Buchwald-Hartwig amination or nucleophilic substitution .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | Anthranilic acid, urea, HCl, 120°C | 45–60% |
| 2 | Ethyl bromide, K₂CO₃, DMF, 80°C | 70–85% |
| 3 | 2,2-Difluoroethylamine, Pd(OAc)₂, 100°C | 50–65% |
Physicochemical Properties
Solubility and Lipophilicity
Computational models predict moderate lipophilicity (logP ≈ 2.1) and aqueous solubility (~25 mg/L at pH 7.4), making it suitable for oral administration . The ethoxy group enhances membrane permeability, while the difluoroethyl moiety may reduce metabolic degradation.
Spectroscopic Characterization
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¹H NMR: Expected signals at δ 1.35 ppm (ethoxy CH₃), δ 4.02 ppm (OCH₂), and δ 6.2–7.8 ppm (aromatic protons).
-
¹³C NMR: Peaks near δ 160 ppm (C=N) and δ 110–150 ppm (aromatic carbons) .
| Target | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | 12 nM | Competitive ATP binding |
| Angiogenesis (VEGFR-2) | 85 nM | Allosteric inhibition |
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